molecular formula C11H14N4 B1471340 (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 1784792-02-4

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1471340
CAS RN: 1784792-02-4
M. Wt: 202.26 g/mol
InChI Key: LGRMRHCSHMDGGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular weight of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is 202.26 g/mol. It has drawn significant research attention in recent years due to its unique properties and potential applications in the fields of research and industry.


Chemical Reactions Analysis

A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Physical And Chemical Properties Analysis

The unique structure of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine allows for various applications in drug discovery, catalysis, and material science.

Scientific Research Applications

Ambient-Temperature Synthesis

The ambient-temperature synthesis of related compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, has been reported, demonstrating the potential of these substances in the efficient and facile preparation of novel compounds. This synthesis approach could be useful in developing materials with potential applications in various fields, including pharmaceuticals and materials science (Becerra, Cobo, & Castillo, 2021).

Anticonvulsant Activity

Some heterocyclic Schiff bases of 3-aminomethyl pyridine, related to the compound , have shown potential as anticonvulsant agents. This highlights the therapeutic potential of such compounds in treating seizures and related neurological disorders (Pandey & Srivastava, 2011).

Antimicrobial and Antimycobacterial Activity

Nicotinic acid hydrazide derivatives, including structures related to the queried compound, have been synthesized and screened for antimycobacterial activity. This research indicates the potential use of these compounds in combating bacterial infections, including resistant strains of tuberculosis (Sidhaye et al., 2011).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with various moieties have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, demonstrating the versatility of these compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety And Hazards

Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are nontoxic to human cells .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRMRHCSHMDGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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